

An In-depth Technical Guide to 1,1,3-Trichloro-1-butene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,1,3-Trichloro-1-butene

Cat. No.: B079411

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1,1,3-Trichloro-1-butene** (CAS No. 13279-86-2), a chlorinated alkene of interest in synthetic chemistry. Due to the limited availability of specific experimental and biological data for this compound, this guide synthesizes the known information and supplements it with data from structurally related chlorinated alkenes to provide a thorough resource for researchers and professionals in drug development. This document covers the chemical and physical properties, available synthesis information, general analytical approaches, and a discussion on the potential toxicological profile based on related compounds. Safety and handling precautions are also outlined.

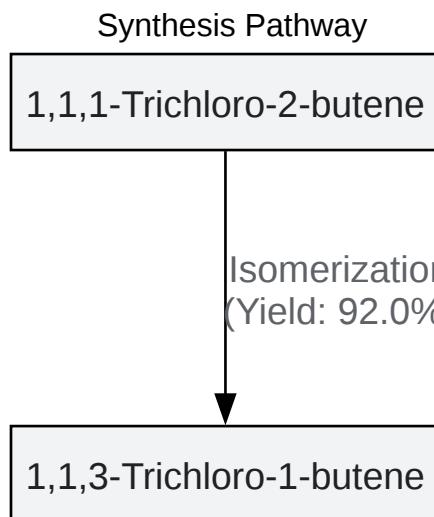
Introduction

1,1,3-Trichloro-1-butene is a halogenated organic compound. While specific applications in drug development are not widely documented, its chemical structure suggests potential as an intermediate in organic synthesis. Understanding the properties and potential hazards of such compounds is crucial for laboratory safety and for exploring their synthetic utility. This guide aims to consolidate the available technical data for **1,1,3-Trichloro-1-butene** and to provide context based on the broader class of chlorinated alkenes.

Chemical and Physical Properties

The fundamental properties of **1,1,3-Trichloro-1-butene** are summarized in the table below. These data are essential for planning reactions, purification procedures, and for safe handling and storage.

Table 1: Physicochemical Properties of **1,1,3-Trichloro-1-butene**


Property	Value	Reference(s)
CAS Number	13279-86-2	[1] [2] [3]
Molecular Formula	C4H5Cl3	[2] [4]
Molecular Weight	159.4415 g/mol	[2]
Boiling Point	158.5 °C at 760 mmHg	
Density	1.301 g/cm ³	
Vapor Pressure	3.39 mmHg at 25°C	
Flash Point	76.6 °C	
LogP (Octanol-Water Partition Coefficient)	2.93270	
Canonical SMILES	CC(C=C(Cl)Cl)Cl	
InChI	InChI=1S/C4H5Cl3/c1-3(5)2-4(6)7/h2-3H,1H3	[4]

Synthesis and Reactivity

Synthesis of **1,1,3-Trichloro-1-butene**

A documented synthetic route for **1,1,3-Trichloro-1-butene** involves the isomerization of 1,1,1-Trichloro-2-butene. This reaction is reported to proceed with a high yield of 92.0%.[\[5\]](#)

Diagram 1: Synthesis of **1,1,3-Trichloro-1-butene**

[Click to download full resolution via product page](#)

Caption: Synthesis of **1,1,3-Trichloro-1-butene**.

Experimental Protocol:

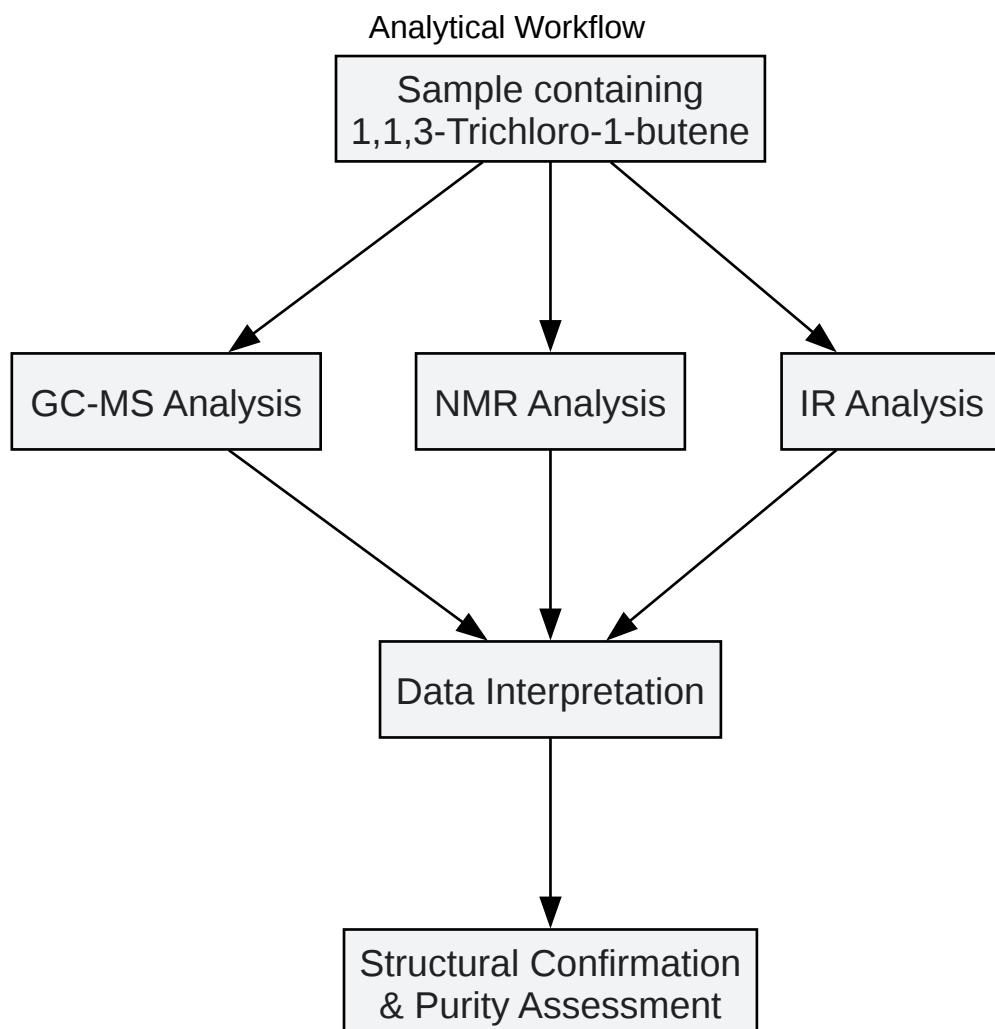
A detailed experimental protocol for this specific synthesis is not readily available in the public domain. However, based on general chemical principles, such an isomerization could potentially be achieved through acid or base catalysis, or via thermal rearrangement. Researchers attempting this synthesis would need to develop a specific protocol, likely starting with small-scale reactions to determine optimal conditions (e.g., catalyst, solvent, temperature, and reaction time).

Reactivity

The reactivity of **1,1,3-Trichloro-1-butene** is dictated by the presence of the carbon-carbon double bond and the chlorine substituents.

- Reaction with Sodium Hydroxide: Treatment of **1,1,3-Trichloro-1-butene** with sodium hydroxide in the presence of a phase-transfer catalyst like tetrabutylammonium bromide in water at 20°C for 24 hours has been reported.^[5] The expected products would likely result from hydrolysis and/or elimination reactions.
- General Reactivity of Chlorinated Alkenes: Chlorinated alkenes can undergo a variety of reactions, including:

- Nucleophilic Substitution: The chlorine atoms can be displaced by nucleophiles.
- Addition Reactions: The double bond can undergo addition reactions with electrophiles.
- Oxidation: The double bond can be oxidized to form epoxides or other oxygenated products.
- Reductive Dechlorination: The chlorine atoms can be removed by reducing agents. For instance, granular iron has been shown to reductively dechlorinate other chlorinated butenes.[\[6\]](#)[\[7\]](#)[\[8\]](#)


Analytical Methods

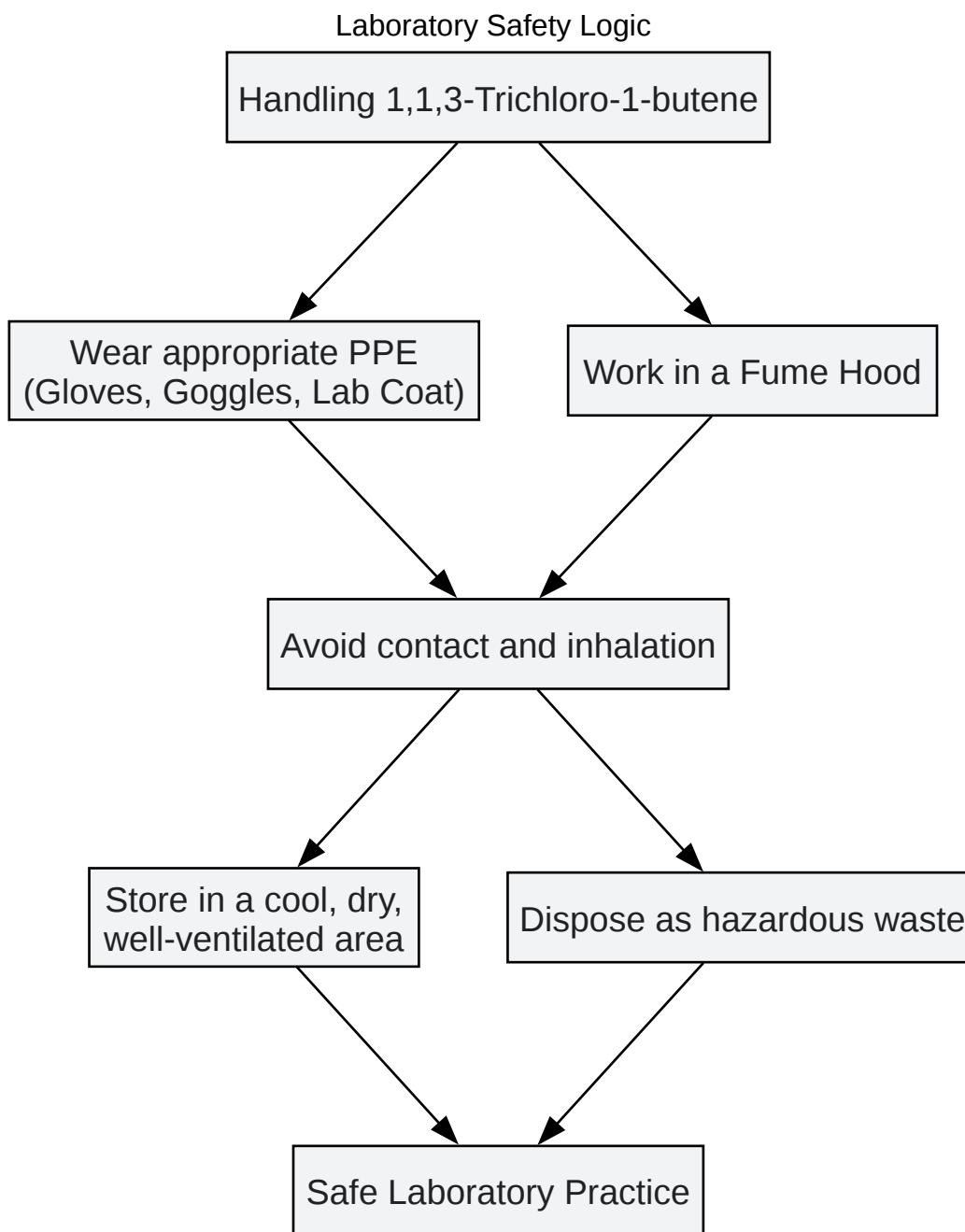

Specific analytical methods for the characterization and quantification of **1,1,3-Trichloro-1-butene** are not extensively detailed in available literature. However, standard analytical techniques for volatile organic compounds would be applicable.

Table 2: Potential Analytical Methods

Method	Description
Gas Chromatography-Mass Spectrometry (GC-MS)	GC-MS is a powerful technique for separating and identifying volatile compounds. A non-polar capillary column would likely be suitable for separation. The mass spectrum would provide a unique fragmentation pattern for identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy	^1H and ^{13}C NMR spectroscopy would be invaluable for structural elucidation and purity assessment. While specific NMR data for this compound is not readily available, spectral prediction software can provide estimated chemical shifts.
Infrared (IR) Spectroscopy	IR spectroscopy can be used to identify the functional groups present in the molecule, such as the C=C double bond and C-Cl bonds.

Diagram 2: General Analytical Workflow

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. journals.asm.org [journals.asm.org]
- 2. Page loading... [guidechem.com]
- 3. chembk.com [chembk.com]
- 4. 1,1,3-Trichloro-1-butene - 13279-86-2 | VulcanChem [vulcanchem.com]
- 5. lookchem.com [lookchem.com]
- 6. scispace.com [scispace.com]
- 7. (PDF) Degradation of chlorinated butenes and butadienes by granular iron. (2008) | R. E. Hughes | 2 Citations [scispace.com]
- 8. Degradation Of Chlorinated Butenes And Butadienes By Granular Iron [witpress.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1,1,3-Trichloro-1-butene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b079411#1-1-3-trichloro-1-butene-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com